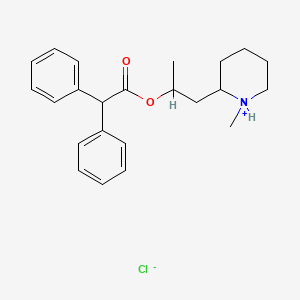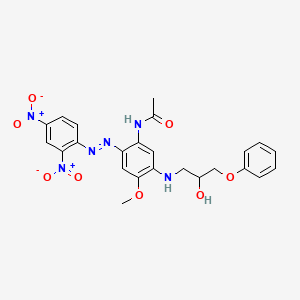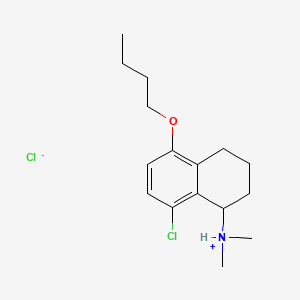![molecular formula C28H60N2O6S B13781586 Ethanaminium, N,N-diethyl-N-(2-hydroxyethyl)-2-[(1-oxooctadecyl)amino]-, ethyl sulfate (salt) CAS No. 68443-92-5](/img/structure/B13781586.png)
Ethanaminium, N,N-diethyl-N-(2-hydroxyethyl)-2-[(1-oxooctadecyl)amino]-, ethyl sulfate (salt)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethanaminium, N,N-diethyl-N-(2-hydroxyethyl)-2-[(1-oxooctadecyl)amino]-, ethyl sulfate (salt) is a complex organic compound that belongs to the class of quaternary ammonium salts. These compounds are known for their surfactant properties and are widely used in various industrial and scientific applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves the quaternization of a tertiary amine with an alkylating agent. The reaction conditions often include:
Reactants: Tertiary amine, alkylating agent (e.g., ethyl sulfate)
Solvent: Organic solvents like ethanol or methanol
Temperature: Moderate temperatures (50-70°C)
Catalysts: Sometimes, catalysts like sodium hydroxide are used to facilitate the reaction.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process may include:
Raw Materials: High-purity tertiary amines and alkylating agents
Reaction Vessels: Stainless steel reactors with temperature and pressure control
Purification: Techniques like distillation and crystallization to obtain the pure product
Analyse Des Réactions Chimiques
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: Reaction with oxidizing agents to form oxides or other derivatives
Reduction: Reaction with reducing agents to break down into simpler compounds
Substitution: Nucleophilic or electrophilic substitution reactions
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Substitution Reagents: Halogens, alkyl halides
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions may produce various substituted derivatives.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound is used as a surfactant and emulsifying agent in various reactions and formulations.
Biology
In biological research, it may be used in cell culture media and as a component in biochemical assays.
Medicine
In medicine, it could be explored for its potential antimicrobial properties and as a drug delivery agent.
Industry
Industrially, it is used in the formulation of detergents, fabric softeners, and personal care products.
Mécanisme D'action
The mechanism of action of this compound involves its interaction with cell membranes and proteins. The quaternary ammonium group can disrupt lipid bilayers, leading to cell lysis. It may also interact with proteins, altering their function and activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Cetyltrimethylammonium bromide
- Benzalkonium chloride
- Dodecyltrimethylammonium chloride
Uniqueness
Compared to similar compounds, Ethanaminium, N,N-diethyl-N-(2-hydroxyethyl)-2-[(1-oxooctadecyl)amino]-, ethyl sulfate (salt) may offer unique properties such as enhanced solubility, specific antimicrobial activity, or improved stability in various formulations.
Propriétés
Numéro CAS |
68443-92-5 |
|---|---|
Formule moléculaire |
C28H60N2O6S |
Poids moléculaire |
552.9 g/mol |
Nom IUPAC |
diethyl-(2-hydroxyethyl)-[2-(octadecanoylamino)ethyl]azanium;ethyl sulfate |
InChI |
InChI=1S/C26H54N2O2.C2H6O4S/c1-4-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-26(30)27-22-23-28(5-2,6-3)24-25-29;1-2-6-7(3,4)5/h29H,4-25H2,1-3H3;2H2,1H3,(H,3,4,5) |
Clé InChI |
STDNLQPRAPEPQC-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCCCCCC(=O)NCC[N+](CC)(CC)CCO.CCOS(=O)(=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Tris[2-oxo-2-[3-(trifluoromethyl)phenyl]ethyl]silicon](/img/structure/B13781509.png)







![1H-Imidazolium, 1-[2-[bis(2-carboxyethyl)amino]ethyl]-3-(carboxymethyl)-2-heptyl-4,5-dihydro-, inner salt](/img/structure/B13781547.png)




